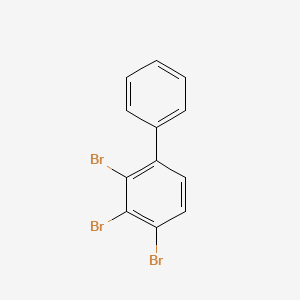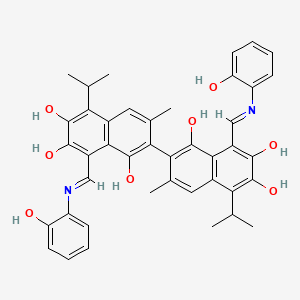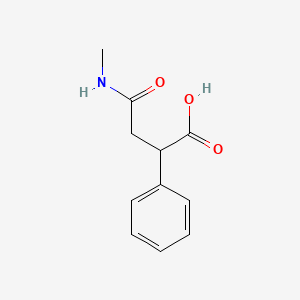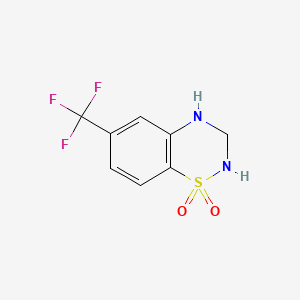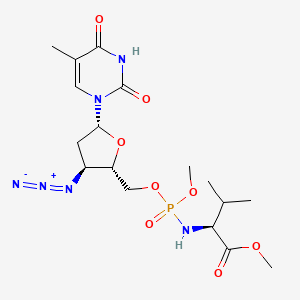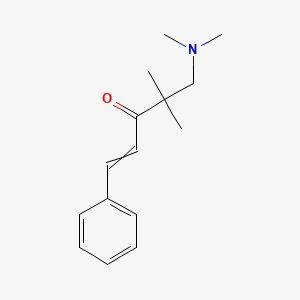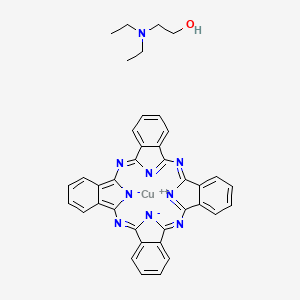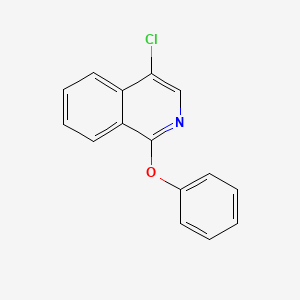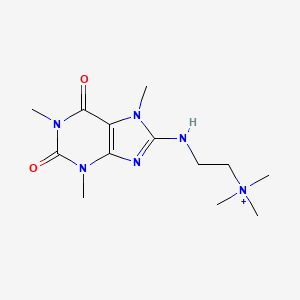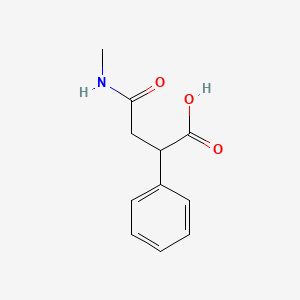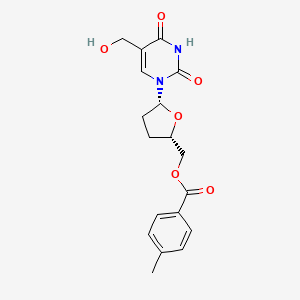
4-Iodophenylalanine i-123
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenylalanine i-123 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-123 isotope is substituted at the para position of the benzene ring. This compound is primarily used in nuclear medicine for diagnostic imaging due to its radioactive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenylalanine i-123 typically involves the iodination of phenylalanine. One common method is the melt method, where phenylalanine is reacted with iodine-123 under specific conditions . Another method involves the use of a tin precursor, which is converted to radioiodinated 4-iodophenylalanine through a two-step or single-step synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the preparation of the tin precursor, followed by radioiodination and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodophenylalanine i-123 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and catalysts.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Iodophenylalanine i-123 has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the uptake and metabolism of amino acids in cells.
Industry: Applied in the development of radiopharmaceuticals for cancer diagnosis and treatment.
Wirkmechanismus
The mechanism of action of 4-Iodophenylalanine i-123 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound is incorporated into metabolic pathways, allowing for imaging of metabolic activity. The radioactive iodine-123 emits gamma rays, which can be detected by imaging devices such as SPECT (Single Photon Emission Computed Tomography) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenylalanine I-131: Another radiolabeled derivative of phenylalanine, but with iodine-131 instead of iodine-123.
5-Iodotryptophan: A radiolabeled derivative of tryptophan used for similar diagnostic purposes.
6-Iodotryptophan: Another tryptophan derivative with similar applications.
Uniqueness
4-Iodophenylalanine i-123 is unique due to its specific use of iodine-123, which has favorable properties for diagnostic imaging, including a suitable half-life and gamma emission energy. This makes it particularly useful for high-resolution imaging in nuclear medicine .
Eigenschaften
CAS-Nummer |
60345-87-1 |
|---|---|
Molekularformel |
C9H10INO2 |
Molekulargewicht |
287.09 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-(123I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-4 |
InChI-Schlüssel |
PZNQZSRPDOEBMS-GBVUCJOHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[123I] |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


